Cas no 2142969-09-1 (3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid)

3-{(Benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring a cyclopentyl substituent and a protected amine group via a benzyloxycarbonyl (Cbz) moiety. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for peptide modifications and pharmaceutical applications. The cyclopentyl group enhances lipophilicity, while the Cbz protection ensures selective reactivity in multi-step syntheses. The compound’s stereocenter at the 3-position allows for enantioselective transformations, making it useful in asymmetric synthesis. Its stability under standard conditions and compatibility with common coupling reagents further underscore its utility in medicinal chemistry and drug development.
3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid structure
2142969-09-1 structure
Product name:3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid
CAS No:2142969-09-1
MF:C18H25NO4
MW:319.39540553093
CID:6454673
PubChem ID:165522775

3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid
    • 3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
    • EN300-1286697
    • 2142969-09-1
    • Inchi: 1S/C18H25NO4/c1-18(12-16(20)21,11-14-7-5-6-8-14)19-17(22)23-13-15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3,(H,19,22)(H,20,21)
    • InChI Key: BDILAFZUYPBKKR-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(C)(CC(=O)O)CC1CCCC1)=O

Computed Properties

  • Exact Mass: 319.17835828g/mol
  • Monoisotopic Mass: 319.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 75.6Ų

3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1286697-100mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
100mg
$678.0 2023-10-01
Enamine
EN300-1286697-50mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
50mg
$647.0 2023-10-01
Enamine
EN300-1286697-250mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
250mg
$708.0 2023-10-01
Enamine
EN300-1286697-500mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
500mg
$739.0 2023-10-01
Enamine
EN300-1286697-1000mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
1000mg
$770.0 2023-10-01
Enamine
EN300-1286697-10000mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
10000mg
$3315.0 2023-10-01
Enamine
EN300-1286697-5000mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
5000mg
$2235.0 2023-10-01
Enamine
EN300-1286697-2500mg
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
2500mg
$1509.0 2023-10-01
Enamine
EN300-1286697-1.0g
3-{[(benzyloxy)carbonyl]amino}-4-cyclopentyl-3-methylbutanoic acid
2142969-09-1
1g
$0.0 2023-06-07

Additional information on 3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid

Introduction to 3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid (CAS No. 2142969-09-1)

3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid, identified by its CAS number 2142969-09-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of β-amino esters, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of peptidomimetics and protease inhibitors. The structural motif of this molecule, featuring a cyclopentyl group and a benzyloxy carbonyl moiety, contributes to its unique chemical properties and reactivity, making it a valuable building block in medicinal chemistry.

The benzyloxy carbonyl group is particularly noteworthy as it serves as an effective protecting group for amino functions in peptide synthesis. This feature is critical in the construction of complex peptide-like molecules, where selective protection and deprotection steps are essential for achieving high yields and purity. The presence of the cyclopentyl ring introduces steric hindrance, which can modulate the binding affinity of derived compounds when used in drug design. Such structural elements are often employed to improve pharmacokinetic profiles by enhancing metabolic stability or reducing susceptibility to enzymatic degradation.

In recent years, there has been a surge in research focused on β-amino acid derivatives due to their potential as scaffolds for novel therapeutics. The 4-cyclopentyl-3-methylbutanoic acid backbone of this compound offers a rigid framework that can be further functionalized to explore diverse biological activities. For instance, derivatives of this structure have been investigated for their inhibitory effects on various enzymes implicated in metabolic diseases and inflammatory conditions. The cyclopentyl group, in particular, has been shown to enhance binding interactions with target proteins, making it a desirable feature in rational drug design.

One of the most compelling aspects of 3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid is its utility as a precursor in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. The benzyloxy carbonyl group facilitates its incorporation into peptide chains via solid-phase peptide synthesis (SPPS), allowing for controlled assembly of complex sequences. This capability is particularly relevant in the development of next-generation biologics, where peptidomimetics represent a promising alternative to traditional small-molecule drugs.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies indicate that derivatives featuring the benzyloxy carbonyl and cyclopentyl moieties can exhibit favorable interactions with biological targets, including protein kinases and proteases. These interactions are often mediated by hydrogen bonding networks and hydrophobic pockets within the active sites of enzymes. By leveraging computational tools, researchers can optimize the structure of this compound to enhance its binding affinity and selectivity, thereby accelerating the discovery process for new therapeutic agents.

The pharmaceutical industry has shown particular interest in β-amino acid derivatives due to their role as intermediates in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including inflammation and viral replication. Inhibiting these enzymes with small molecules has been highly successful in treating conditions such as HIV/AIDS and cancer. The structural features of 3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid, including its cyclopentyl ring and benzyloxy carbonyl group, make it an attractive candidate for designing novel protease inhibitors with improved efficacy and reduced side effects.

In addition to its applications in drug development, this compound has also been explored in materials science and agrochemical research. Its unique structural properties make it a suitable candidate for designing functional materials with specific chemical or physical characteristics. For instance, derivatives of this molecule have been investigated for their potential use as chiral auxiliaries or ligands in asymmetric catalysis, where precise control over molecular handedness is essential for achieving enantiomerically pure products.

The synthesis of 3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid typically involves multi-step organic reactions, starting from readily available precursors such as cyclopentanone or 4-cyclopentenylacetic acid. Key steps include functionalization at the α-carbon position via nucleophilic addition or condensation reactions, followed by protection-deprotection strategies to introduce the benzyloxy carbonyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

Future research directions may focus on exploring novel derivatives of this compound to expand its therapeutic potential. For example, incorporating fluorine atoms into the cyclopentyl ring could enhance metabolic stability while maintaining biological activity. Additionally, exploring different protecting groups beyond benzyloxy carbonyl may open up new synthetic pathways for constructing complex molecules with tailored properties.

In conclusion,3-{(benzyloxy)carbonylamino}-4-cyclopentyl-3-methylbutanoic acid (CAS No. 2142969-09-1) represents a versatile intermediate with significant applications across multiple domains of chemistry and biology. Its structural features make it an invaluable tool for synthesizing peptidomimetics, protease inhibitors, and other bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies,this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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